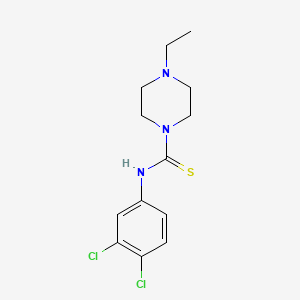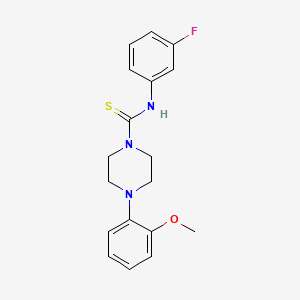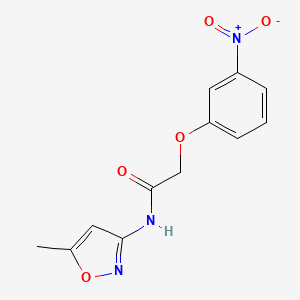![molecular formula C17H22N2O2S B5843545 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSP is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Wirkmechanismus
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has also been shown to have anti-tumor effects in various types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is its potency as a COX-2 inhibitor. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to be more potent than other COX-2 inhibitors such as celecoxib. However, one of the limitations of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more efficient synthesis methods for 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole that can improve its solubility and reduce the cost of production. Another area of research is the development of new formulations of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole that can improve its pharmacokinetic properties and increase its bioavailability. Additionally, further studies are needed to explore the potential applications of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole in the treatment of various diseases, including cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields of research. One of the major areas of research is the treatment of inflammation and pain. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to be a potent inhibitor of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has also been studied for its potential applications in cancer treatment, as COX-2 is known to be overexpressed in many types of cancer. Additionally, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-12-14(2)19(18-13)22(20,21)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELHXXGAUHJFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)



![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)

![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)

![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)

![5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5843525.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)